
N-Ethylaniline
Overview
Description
N-Ethylaniline (C₈H₁₁N, molecular weight: 121.18 g/mol) is a secondary aromatic amine where an ethyl group replaces one hydrogen atom on the nitrogen of aniline. It is characterized by its electron-donating ethyl substituent, which modulates its electronic and steric properties, influencing reactivity, solubility, and physical characteristics. Key identifiers include CAS 103-69-5, ChemSpider ID 7387, and EINECS 203-135-5 . Its applications span organic synthesis, polymer chemistry (e.g., polyaniline derivatives), and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylaniline can be synthesized through several methods:
One-Pot Synthesis from Nitrobenzene and Ethanol: This method involves the aqueous-phase reforming of ethanol to produce hydrogen, which is then used to reduce nitrobenzene to aniline.
Reduction of N-Phenylacetamide: N-Phenylacetamide can be reduced using lithium aluminum hydride (LiAlH4) to produce this compound.
Nucleophilic Reaction of Aniline and Acetaldehyde: Aniline reacts with acetaldehyde to form a Schiff base, which is then reduced under hydrogenation conditions to yield this compound.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of nitrobenzene followed by alkylation with ethanol. This process is carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Chemical Reactions Analysis
N-Ethylaniline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution Reagents: Halogenated organics, acid chlorides.
Major Products:
Oxidation: Nitro compounds.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Applications Overview
Application Area | Description |
---|---|
Dyes and Pigments | Used as an intermediate in dye manufacturing, enhancing colorfastness and vibrancy. |
Pharmaceuticals | Integral in synthesizing active pharmaceutical ingredients for various health conditions. |
Agrochemicals | Involved in developing herbicides and pesticides to improve agricultural productivity. |
Polymer Production | Used in creating polymers and resins for construction and packaging materials. |
Analytical Chemistry | Acts as an internal standard in gas chromatography for nicotine extraction from products like gum. |
Dyes and Pigments
N-Ethylaniline serves as a crucial intermediate in the synthesis of various dyes used primarily in the textile industry. Its role enhances the vibrancy and stability of colors, making it a preferred choice for manufacturers seeking durable dye solutions .
Pharmaceuticals
In pharmaceutical research, this compound is utilized to synthesize several active compounds. For instance, it has been involved in the development of medications targeting neurological disorders and other health issues . A notable case study highlights its use in synthesizing a specific antipsychotic drug, demonstrating its importance in medicinal chemistry.
Agrochemicals
The compound is also significant in agrochemical formulations, particularly in creating effective herbicides and pesticides. These applications help farmers increase crop yields while managing pest populations effectively . Research indicates that formulations containing this compound exhibit enhanced efficacy compared to traditional agents.
Polymer Production
This compound contributes to the production of specialized polymers such as poly(this compound), which are used in electronics and coatings due to their conductive properties . This application has been explored extensively, with studies demonstrating the potential of these polymers in various industrial applications.
Analytical Chemistry
In analytical settings, this compound is employed as an internal standard for gas chromatography (GC) analyses. For example, it has been used effectively in the extraction and quantification of nicotine from tobacco products, showcasing its utility in food safety and regulatory compliance .
Case Study 1: Synthesis of Active Pharmaceutical Ingredients
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a novel compound using this compound as a precursor. The research illustrated how modifications to the this compound structure could lead to enhanced pharmacological properties, paving the way for new drug development strategies .
Case Study 2: Development of Eco-friendly Dyes
Research conducted at a leading university focused on using this compound to create environmentally friendly dyes. The findings indicated that dyes synthesized from this compound exhibited superior performance while being less harmful to aquatic life compared to traditional synthetic dyes .
Mechanism of Action
The mechanism of action of N-Ethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical Properties
Table 1: Physical Properties of N-Alkylanilines
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Yield (%) | Refractive Index (nD) |
---|---|---|---|---|---|
N-Ethylaniline | C₈H₁₁N | 121.18 | 92–93/16 | 66 | — |
N-Methylaniline | C₇H₉N | 107.15 | 104–105/40 | 44 | 1.5701 (22°C) |
N-Isoamylaniline | C₁₁H₁₇N | 163.26 | 149–151/40 | 58 | 1.5212 (25°C) |
N-Ethyl-m-toluidine | C₉H₁₃N | 135.21 | 125–127/40 | 69 | — |
Key Observations:
- Boiling Points : this compound has a lower boiling point (92–93°C at 16 mmHg) than N-Methylaniline (104–105°C at 40 mmHg), likely due to reduced molecular symmetry and weaker intermolecular forces despite its larger alkyl group .
- Synthetic Yields : this compound achieves higher yields (66%) compared to N-Methylaniline (44%) in alkylation reactions, possibly due to optimized reaction conditions for ethylation .
Chemical Reactivity
Steric and Electronic Effects :
- Steric Hindrance : The ethyl group introduces greater steric bulk than methyl, reducing reactivity in electrophilic substitutions. For example, N-Methylaniline outperforms this compound in indole-based multicomponent reactions due to lower steric effects .
- Electronic Effects: The ethyl group is a stronger electron donor than methyl, enhancing nucleophilicity. However, steric hindrance often counterbalances this advantage, making N-Methylaniline more reactive in certain catalytic systems .
Ionization Energies :
- This compound exhibits a lower adiabatic ionization energy (59,204 cm⁻¹) than N-Methylaniline (59,822 cm⁻¹), indicating easier electron donation from the ethyl-substituted nitrogen .
UV-Vis Spectroscopy :
- This compound shows a small bathochromic shift compared to N-Methylaniline, attributed to reduced conjugation between the nitrogen lone pair and the aromatic ring. Longer alkyl chains (e.g., propyl) exhibit negligible shifts, emphasizing the diminishing inductive effect with increasing chain length .
Acid-Base Behavior
Table 2: pKa Values in 50% Ethanol (25°C)
Compound | pKa Range |
---|---|
This compound | ~4.5–5.0 |
N-Methylaniline | ~4.5–5.0 |
Both compounds exhibit similar pKa ranges, suggesting comparable basicity. The electron-donating alkyl groups stabilize the protonated form, but steric effects in this compound may slightly reduce solvent accessibility to the nitrogen lone pair .
Biological Activity
N-Ethylaniline (NEA) is a secondary aromatic amine with the chemical formula CHN. It is primarily used in the synthesis of dyes, pharmaceuticals, and as an intermediate in organic chemistry. Understanding its biological activity is crucial due to its potential implications in toxicology and pharmacology.
NEA is characterized by:
- Molecular Weight : 135.19 g/mol
- Boiling Point : 203 °C
- Solubility : Soluble in organic solvents, slightly soluble in water.
Biological Activity Overview
The biological activity of NEA includes its effects on various biological systems, including its toxicity, mutagenicity, and potential therapeutic applications.
Toxicity and Mutagenicity
- Toxicological Studies : NEA has been shown to exhibit cytotoxic effects on various cell lines. Studies indicate that it can induce oxidative stress leading to cellular damage.
- Mutagenicity : Research has demonstrated that NEA can cause mutations in bacterial systems, suggesting potential carcinogenic properties. The Ames test results indicate a significant mutagenic response at higher concentrations .
Pharmacological Potential
- Antimicrobial Activity : Some studies have reported antimicrobial properties of NEA against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .
- Role in Drug Synthesis : NEA serves as an important precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.
The mechanisms through which NEA exerts its biological effects include:
- Oxidative Stress Induction : NEA can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, which may contribute to its toxicity profile .
Case Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of NEA on human liver cells (HepG2). The results indicated a dose-dependent increase in cell death, with IC values around 50 µM after 24 hours of exposure. The mechanism was attributed to ROS generation and subsequent apoptosis induction .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 90 |
25 | 75 |
50 | 50 |
100 | 20 |
Case Study 2: Mutagenicity Testing
In an Ames test conducted using Salmonella typhimurium strains TA98 and TA100, NEA showed significant mutagenic activity with revertant colonies increasing by up to 300% at the highest tested concentration (500 µg/plate) compared to control .
Strain | Control Revertants | NEA Revertants (500 µg/plate) |
---|---|---|
TA98 | 150 | 450 |
TA100 | 200 | 600 |
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of N-Ethylaniline, and how do they compare to related aromatic amines?
- Methodological Answer : Utilize thermodynamic databases (e.g., NIST Chemistry WebBook) to extract standard enthalpy of formation (ΔHf°), Gibbs free energy (ΔGf°), and entropy (S°) values. For example, this compound (liquid phase: ΔHf° = 3.8 kJ/mol, S° = 239 J/mol·K) exhibits lower enthalpy and entropy compared to N,N-Dimethylaniline (ΔHf° = 34.3 kJ/mol, S° = 256 J/mol·K), reflecting structural and electronic differences . Compare these values computationally using group contribution methods or experimentally via calorimetry.
Q. How should researchers design experiments to assess the acute toxicity of this compound in aquatic environments?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing. For fish, use Oryzias latipes (LC50 = 33 mg/L, 48 h) and Daphnia magna (LC50 = 0.42 mg/L, 48 h) as model organisms . Standardize water pH, temperature, and dissolved oxygen. Include negative controls and dose-response curves to calculate EC50/LC50 values. Note that algal growth inhibition (EC50 = 22 mg/L for Chlorella pyrenoidosa) requires 96-hour exposure periods .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer : Assume precautionary measures due to incomplete data on mutagenicity and carcinogenicity (IARC classifies no significant carcinogenic risk ). Use PPE (gloves, goggles, fume hoods) and monitor airborne concentrations (rat inhalation LC50 > 1,130 mg/m³ ). Implement spill containment protocols and avoid aquatic discharge due to ecotoxicity .
Advanced Research Questions
Q. How can contradictions in reported reactivity data between this compound and N-Methylaniline be systematically analyzed?
- Methodological Answer : Conduct comparative kinetic studies under controlled conditions. For example, this compound’s lower reactivity in multicomponent reactions (vs. N-Methylaniline) stems from steric hindrance of the ethyl group . Use DFT calculations to model transition states and quantify steric/electronic effects. Validate experimentally via NMR or HPLC to track reaction intermediates .
Q. What methodological considerations are critical when comparing the catalytic efficiency of this compound in multicomponent reactions under varying conditions?
- Methodological Answer : Optimize catalyst loading (e.g., L-proline vs. PANI-HBF4 ) and solvent polarity. Control variables: reactant stoichiometry (excess N-Alkylaniline to suppress bis(indolyl)alkane formation ), temperature, and reaction time. Use statistical tools (ANOVA) to assess significance of yield variations (28–99% reported ).
Q. How can researchers address gaps in understanding this compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Perform OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Use HPLC-MS to track degradation products. For bioaccumulation, measure log Kow (octanol-water partition coefficient) experimentally or predict via QSAR models. Note that current data on soil mobility and bioaccumulation are absent .
Q. What strategies resolve discrepancies in thermodynamic property measurements between gas and liquid phases of this compound?
- Methodological Answer : Replicate gas-phase measurements using mass spectrometry or vapor pressure osmometry. For liquid-phase data, ensure purity (>98% ) and exclude solvent interactions. Cross-validate with computational methods (e.g., Gaussian software for ΔGf° calculations) .
Q. Data Analysis and Reproducibility
Q. How should researchers structure experimental sections to ensure reproducibility of this compound synthesis and characterization?
- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry): detail stoichiometry, catalysts (e.g., trifluoroacetic acid ), and purification steps. For characterization, include NMR (1H/13C), HRMS, and melting points. Provide raw data in supplementary materials .
Q. What statistical approaches are recommended for analyzing variability in toxicity or reactivity datasets?
- Methodological Answer : Apply error analysis (standard deviation, confidence intervals) to replicate experiments. For ecological toxicity, use Probit analysis for LC50/EC50 calculations . In reactivity studies, employ regression models to correlate substituent effects (e.g., Hammett plots) with reaction yields .
Q. How can researchers mitigate bias when interpreting conflicting data on this compound’s physicochemical properties?
- Methodological Answer : Conduct blinded experiments and peer validation. For literature contradictions, perform meta-analyses weighted by methodological rigor (e.g., sample purity, instrumentation accuracy). Acknowledge limitations in original studies (e.g., incomplete SDS data ) .
Properties
IUPAC Name |
N-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGMBLNIHDZDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | N-ETHYLANILINE | |
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Related CAS |
88374-64-5 | |
Record name | Poly(N-ethylaniline) | |
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DSSTOX Substance ID |
DTXSID1025271 | |
Record name | N-Ethylaniline | |
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Molecular Weight |
121.18 g/mol | |
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Physical Description |
N-ethylaniline appears as a dark liquid with an aromatic odor. Insoluble in water. Density 0.963 g / cm3. Toxic by skin absorption and inhalation of vapors. Evolves toxic fumes during combustion. Flash point 185 °F., Liquid, Clear to straw-colored liquid with an aniline-like odor (pleasant, medicinal); darkens to a brown color after exposure to light and air; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND AIR. | |
Record name | N-ETHYLANILINE | |
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Record name | Benzenamine, N-ethyl- | |
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Record name | N-Ethylaniline | |
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Boiling Point |
400.5 °F at 760 mmHg (NTP, 1992), 204.5 °C, 205 °C | |
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Flash Point |
185 °F (NTP, 1992), 185 °F (85 °C) (OPEN CUP), 85 °C o.c. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; miscible with alcohol, ether, and many other organic solvents, Very sol in acetone; sol in organic solvents, In water, 2.41X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.24 | |
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Density |
0.958 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9625 @ 20 °C/4 °C, Relative density (water = 1): 0.96 | |
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Vapor Density |
4.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 101.3 °F (NTP, 1992), 0.2 [mmHg], 0.204 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4 | |
Record name | N-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4021 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Ethylaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1470 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-ETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-ETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid, CLEAR TO STRAW-COLORED, YELLOW-BROWN OIL | |
CAS No. |
103-69-5 | |
Record name | N-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4021 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Ethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYLANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1025271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E45L4I2PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-ETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-ETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-82.3 °F (NTP, 1992), -63.5 °C, -63 °C | |
Record name | N-ETHYLANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4021 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-ETHYLANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5354 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | N-ETHYLANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1385 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.